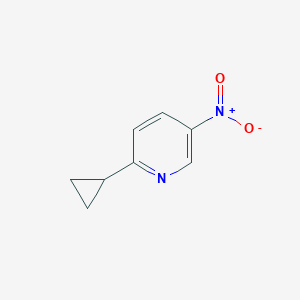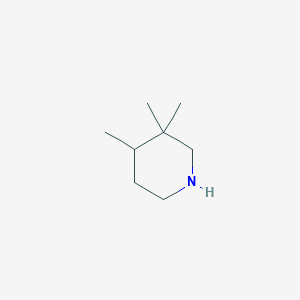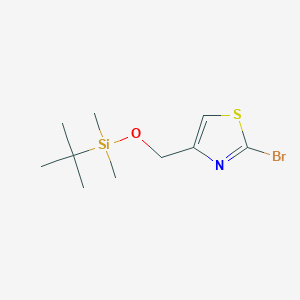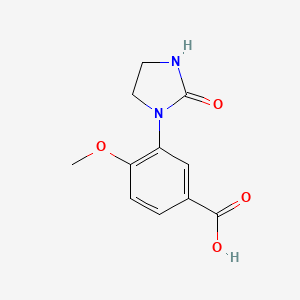
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Overview
Description
“4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 236.23 .
Molecular Structure Analysis
The InChI code for “4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is1S/C11H12N2O4/c1-17-9-3-2-7 (10 (14)15)6-8 (9)13-5-4-12-11 (13)16/h2-3,6H,4-5H2,1H3, (H,12,16) (H,14,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a powder at room temperature . It has a molecular weight of 236.23 .Scientific Research Applications
Antimicrobial Activities
Benzoimidazole moiety, a compound structurally related to 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid, has been noted for its vital role in various biological fields, including serving as an antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer agent. Research indicates the effectiveness of benzoic acid derivatives against a range of microorganisms, including gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (El-Meguid, 2014).
Antibacterial Activity of Derivatives
Vanillic acid, a dihydroxybenzoic acid derivative used as a flavoring agent, has been utilized in synthesizing various active pharmaceutical ingredients. Novel ester/hybrid derivatives of vanillic acid were synthesized and exhibited potential antibacterial activity, suggesting that the combinatorial synthesis of these derivatives could serve as a valuable approach in developing potent chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019).
Conductivity Enhancement in Polyaniline
Benzoic acid and its substituted forms, including 2-methoxybenzoic acid, have been identified as a new class of dopants for polyaniline, a conducting polymer. The doping process involves mixing benzoic acid or its substituted form with polyaniline, significantly enhancing the conductivity of the polyaniline-benzoic acid salt (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-3-2-7(10(14)15)6-8(9)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDGLVHPHKJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)
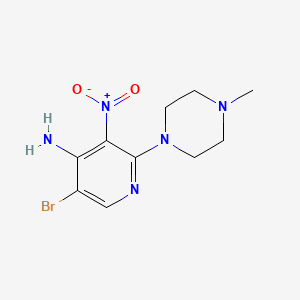

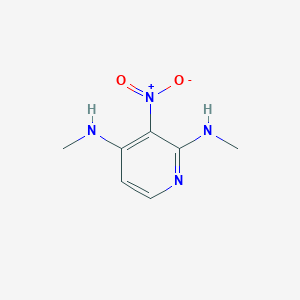



![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)

